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molecular formula C7H9N3O2 B1295078 N,N-Dimethyl-5-nitropyridin-2-amine CAS No. 2554-75-8

N,N-Dimethyl-5-nitropyridin-2-amine

Cat. No. B1295078
M. Wt: 167.17 g/mol
InChI Key: UCAOGXRUJFKQAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05567722

Procedure details

A mechanically stirred mixture of 2-chloro-5-nitropyridine (56.25 g, 0.355 mol) and absolute EtOH (960 ml), under nitrogen was treated, during 15 minutes with 25% aqueous trimethylamine (217 g). The mixture warmed to 40° C. and a thick yellow precipitate formed; it was warmed to 80° C. during 1 hour, cooled to ambient temperature and filtered. The solid was washed with cold 20% H2O-EtOH and dried to give 53.2 g of the titled product, m.p. 151°-152° C.
Quantity
56.25 g
Type
reactant
Reaction Step One
Name
Quantity
960 mL
Type
solvent
Reaction Step One
Quantity
217 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][N:3]=1.[CH3:11][N:12](C)[CH3:13]>CCO>[CH3:11][N:12]([CH3:13])[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
56.25 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)[N+](=O)[O-]
Name
Quantity
960 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
217 g
Type
reactant
Smiles
CN(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a thick yellow precipitate formed
TEMPERATURE
Type
TEMPERATURE
Details
it was warmed to 80° C. during 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to ambient temperature
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid was washed with cold 20% H2O-EtOH
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CN(C1=NC=C(C=C1)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 53.2 g
YIELD: CALCULATEDPERCENTYIELD 89.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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